Niazo

Catalog No.
S585367
CAS No.
617-19-6
M.F
C14H18N6O
M. Wt
286.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Niazo

CAS Number

617-19-6

Product Name

Niazo

IUPAC Name

3-[(6-butoxypyridin-3-yl)diazenyl]pyridine-2,6-diamine

Molecular Formula

C14H18N6O

Molecular Weight

286.33 g/mol

InChI

InChI=1S/C14H18N6O/c1-2-3-8-21-13-7-4-10(9-17-13)19-20-11-5-6-12(15)18-14(11)16/h4-7,9H,2-3,8H2,1H3,(H4,15,16,18)

InChI Key

WAWDOEHEAULMGC-UHFFFAOYSA-N

SMILES

CCCCOC1=NC=C(C=C1)N=NC2=C(N=C(C=C2)N)N

Canonical SMILES

CCCCOC1=NC=C(C=C1)N=NC2=C(N=C(C=C2)N)N

The exact mass of the compound Niazo is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67201. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenazopyridine hydrochloride (CAS 136-40-3), an azo dye, is the established benchmark for use as a urinary tract analgesic. It is supplied as a brick-red, crystalline powder valued for its specific, localized analgesic effect on the urinary tract mucosa. Its utility in research and formulation is fundamentally tied to its properties as a hydrochloride salt, which dictates its solubility, stability, and handling characteristics compared to the free base or alternative forms. Procurement decisions for this compound hinge on selecting the appropriate form and purity level to ensure consistent performance in both laboratory and industrial applications.

Substituting high-purity Phenazopyridine Hydrochloride with its free base, a cruder grade, or a different salt form is often unviable due to critical differences in processability and reproducibility. The hydrochloride salt form is specifically used to enhance aqueous solubility and handling, properties that the free base lacks. Furthermore, synthesis of Phenazopyridine is known to generate structurally similar impurities, such as the N-oxide derivative or di-azo coupled byproducts, which can compromise experimental outcomes or formulation safety. Procuring material with undefined purity introduces risks of inconsistent solubility, altered reactivity, and poor batch-to-batch reproducibility, making substitution based on name alone a significant technical and financial liability.

Superior Aqueous Processability of the Hydrochloride Salt vs. Alternative Forms

The hydrochloride salt of Phenazopyridine is the standard form for procurement due to its defined solubility in aqueous and polar solvent systems, which is critical for formulation and laboratory use. While the free base is poorly soluble, the HCl salt is described as slightly soluble in cold water and soluble in boiling water, ethylene glycol, and propylene glycol. For research applications requiring buffered aqueous solutions, preparing a stock solution in DMSO is recommended before dilution, with a reported solubility of approximately 0.5 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solution. In contrast, new cocrystal and salt forms have been developed specifically to enhance the solubility and stability profile relative to the standard hydrochloride, confirming that the choice of salt form directly dictates these key performance metrics.

Evidence DimensionSolubility and Handling
Target Compound DataSlightly soluble in cold water; soluble in boiling water, glycerol, and glycols. Approx. 0.5 mg/mL in 1:1 DMSO:PBS (pH 7.2).
Comparator Or BaselinePhenazopyridine free base (generally insoluble in water); alternative salt forms and cocrystals (developed to improve upon the HCl salt's baseline solubility).
Quantified DifferenceQualitative but critical difference in aqueous processability and formulation suitability between the salt and free base.
ConditionsStandard laboratory and formulation conditions.

Selecting the hydrochloride salt prevents handling and formulation failures associated with the poor solubility of the free base, ensuring suitability for aqueous-based systems.

Purity-Dependent Reproducibility: Mitigating Risks from Defined Synthesis Impurities

High-purity Phenazopyridine HCl (≥98%) ensures reproducible results by minimizing the presence of known synthesis-related impurities. The diazo coupling reaction used in its manufacture is known to produce side products. One such impurity, 2,6-diamino-3-phenylazopyridine-1-oxide, can be formed via oxidation of the pyridine ring's tertiary amine. Another documented byproduct is 2,6-diamino-3-phenyl-5-phenylazopyridine, which results from a secondary coupling reaction. The presence of these structurally related but functionally distinct molecules in low-purity batches can lead to inconsistent biological activity, analytical artifacts, and potential toxicity. Procuring material with a specified high purity, typically confirmed by HPLC, is a critical control measure to avoid these risks.

Evidence DimensionPurity and Impurity Profile
Target Compound DataHigh-purity (e.g., ≥98%) Phenazopyridine HCl, free from significant levels of process-related impurities.
Comparator Or BaselineCrude or technical grade Phenazopyridine HCl containing detectable levels of known impurities like the N-oxide or di-azo coupled byproducts.
Quantified DifferenceAbsence vs. presence of specific, structurally identified synthesis impurities that can compromise results.
ConditionsSynthesis via diazo coupling of benzene diazonium chloride with 2,6-diaminopyridine.

Specifying high-purity material is essential for ensuring batch-to-batch consistency and avoiding the confounding effects of known synthesis impurities in research or formulation.

Active Pharmaceutical Ingredient (API) for Urological Formulations

As the active ingredient in formulations for symptomatic relief of urinary tract discomfort. The consistent solubility and established safety profile of high-purity Phenazopyridine HCl are paramount. Using the hydrochloride salt ensures better bioavailability and processability in tablet manufacturing compared to the free base.

Reference Standard for Analytical Method Development

As a certified reference standard for the development and validation of HPLC methods designed to quantify Phenazopyridine HCl in pharmaceutical products or to identify its process impurities. High-purity material is required to establish method specificity, accuracy, and precision.

Pharmacological Research on Localized Analgesia Mechanisms

For in-vitro and in-vivo studies investigating its mechanism as a topical analgesic on the urinary tract mucosa. The absence of synthesis byproducts in high-purity material is critical to ensure that observed biological effects are attributable solely to Phenazopyridine and not to confounding impurities.

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

286.15420922 g/mol

Monoisotopic Mass

286.15420922 g/mol

Heavy Atom Count

21

UNII

AJ6Z2N6WTI

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

617-19-6

Dates

Last modified: 08-15-2023

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